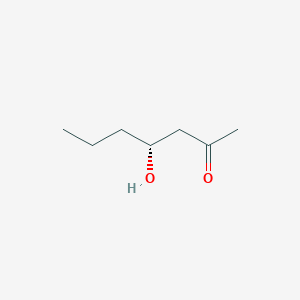

2-Heptanone, 4-hydroxy-, (4R)-(9CI)

Descripción

BenchChem offers high-quality 2-Heptanone, 4-hydroxy-, (4R)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Heptanone, 4-hydroxy-, (4R)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

143004-06-2 |

|---|---|

Fórmula molecular |

C7H14O2 |

Peso molecular |

130.18 g/mol |

Nombre IUPAC |

(4R)-4-hydroxyheptan-2-one |

InChI |

InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h7,9H,3-5H2,1-2H3/t7-/m1/s1 |

Clave InChI |

QSJHFVISBQRPRU-SSDOTTSWSA-N |

SMILES |

CCCC(CC(=O)C)O |

SMILES isomérico |

CCC[C@H](CC(=O)C)O |

SMILES canónico |

CCCC(CC(=O)C)O |

Sinónimos |

2-Heptanone, 4-hydroxy-, (4R)- (9CI) |

Origen del producto |

United States |

Foundational & Exploratory

The Natural Occurrence and Stereochemical Significance of (4R)-4-Hydroxy-2-Heptanone

The natural occurrence of (4R)-4-hydroxy-2-heptanone is a nuanced subject in plant biochemistry. Unlike ubiquitous primary metabolites, this compound is primarily a degradation product of specific lactones found in the bark and fruit of select tropical species, most notably Cryptocarya massoia (Massoia tree), and is often generated through the metabolic activity of endophytic or surface-associated fungi (e.g., Fusarium, Lasiodiplodia).

Below is the in-depth technical guide structured for researchers and drug development professionals.

Technical Guide for Application Scientists & Researchers

Part 1: Executive Summary & Chemical Profile

Status: Rare secondary metabolite / Volatile degradation product. Primary Natural Source: Cryptocarya massoia (Massoia tree) via lactone catabolism. Ecological Role: Fungal-plant signaling interface; volatile "coconut-like" aroma component.[1] Therapeutic Relevance: Chiral intermediate for pheromone synthesis; potential anti-inflammatory pharmacophore.

(4R)-4-hydroxy-2-heptanone is a chiral

Chemical Identity Table

| Property | Data |

| IUPAC Name | (4R)-4-hydroxyheptan-2-one |

| CAS Registry | 25290-14-6 (Generic); Specific (R)-isomer often unlisted |

| Molecular Formula | C |

| Molecular Weight | 130.19 g/mol |

| Chiral Center | C4 (Hydroxyl group attachment) |

| Key Functional Groups | Methyl ketone (C2), Secondary alcohol (C4) |

| Solubility | Soluble in alcohols, ethers, CHCl |

Part 2: Natural Occurrence in Plants

The occurrence of (4R)-4-hydroxy-2-heptanone is inextricably linked to the metabolism of massoia lactones . It is not typically synthesized de novo as a final storage compound by the plant but is generated through the catabolism of C8 and C10 lactones.

Cryptocarya massoia (Massoia Tree)

-

Locus: Bark and essential oil.

-

Mechanism: The bark is rich in Massoia lactone ((R)-2-deceno-

-lactone). Endophytic fungi (specifically Fusarium solani) and natural plant enzymes degrade these lactones. -

Pathway: The C10 lactone degrades to C9 ketones (4-hydroxy-2-nonanone), while the C8 lactone (2-octeno-

-lactone) —a minor constituent—degrades to the C7 ketone: (4R)-4-hydroxy-2-heptanone . -

Significance: This is the most definitive "plant origin," although the final step is often microbial.

Cocos nucifera (Coconut Palm) & Carica papaya (Papaya)

-

Locus: Fruit surface and husk.

-

Mechanism: The fungus Lasiodiplodia theobromae, isolated from coconut fruit surfaces, produces 2-octeno-

-lactone and subsequently degrades it into (4R)-4-hydroxy-2-heptanone. -

Observation: It contributes to the characteristic "fermented coconut" or fruity aroma profile in overripe or processed tissues.

Aloe Species (Theoretical/Minor)

-

Context: Aloe plants are rich in polyketide-derived chromones (e.g., aloesone) and 2-alkanones. While 4-hydroxy-2-heptanone is not the primary marker, oxidative cleavage of longer-chain hydroxy-ketones in Aloe exudates can yield this fragment.

Part 3: Biosynthetic Pathway & Mechanism

The formation of (4R)-4-hydroxy-2-heptanone follows a catabolic route starting from fatty acids, cyclizing to lactones, and then undergoing ring opening and decarboxylation.

The "Lactone-to-Ketone" Pathway

-

Precursor: Linoleic acid or related fatty acids are oxidized to form (R)-2-octeno-

-lactone . -

Hydration: The double bond is hydrated (enzymatically) to form the saturated lactone.

-

Ring Opening: Hydrolysis of the ester bond yields 5-hydroxy-2-octenoic acid (or saturated equivalent).

-

-Oxidation-like Cleavage: Through a modified

Critical Stereochemical Note: The (R)-configuration of the lactone precursor at C5 is conserved, becoming the (4R)-center of the resulting ketone.

Biosynthesis Diagram (Graphviz)

Caption: Proposed catabolic pathway from fatty acid precursors to (4R)-4-hydroxy-2-heptanone via lactone degradation.

Part 4: Analytical Methodology

Isolating and verifying the (4R) enantiomer requires rigorous chiral separation techniques, as standard GC-MS cannot distinguish enantiomers.

Protocol: Extraction and Chiral Analysis

Objective: Isolate volatile fraction and determine Enantiomeric Excess (ee).

-

Sample Preparation:

-

Homogenize plant tissue (e.g., Massoia bark or coconut husk).

-

Extraction: Use Simultaneous Distillation-Extraction (SDE) with Dichloromethane (DCM) to capture volatiles without thermal degradation of the

-hydroxy moiety. -

Note: Avoid acidic conditions during extraction to prevent dehydration to 3-hepten-2-one.

-

-

Derivatization (Optional but Recommended):

-

React with acetic anhydride/pyridine to form the acetate ester if the hydroxyl group causes peak tailing.

-

-

Chiral Gas Chromatography (GC):

-

Column: Beta-cyclodextrin based CSP (e.g., Chirasil-Dex CB or Cyclodex-B).

-

Conditions: Isothermal hold at 90°C, then ramp 2°C/min.

-

Detection: FID or MS (SIM mode targeting m/z 43, 58, 71).

-

Validation: Compare retention times against authentic (4R) and (4S) standards (synthesized via antibody catalysis or lipase resolution).

-

Data Interpretation Table

| Component | Retention Index (DB-Wax) | Key MS Fragments (m/z) | Notes |

| 4-Hydroxy-2-heptanone | ~1450 | 43 (Base), 58, 71, 85 | Loss of H |

| 2-Heptanone | ~1180 | 43, 58, 114 | Common contaminant |

| Massoia Lactone | ~2100 | 68, 97 | Precursor marker |

Part 5: References

-

Kitahara, T., et al. (1993). "Degradative Pathway of 2-Deceno-

-lactone by the Lactone-producing Fungus, Fusarium solani." Agricultural and Biological Chemistry. -

Nakamura, Y., et al. (1990). "(

)-2-Octeno- -

Barbas, C. F., et al. (1999). "Aldol condensations by catalytic antibodies." Patent WO1999031263A1. (Describes the synthesis of high ee (4R) standards).

-

Schurig, V. (2007).[2] "Praxis und Theorie der gaschromatographischen Enantiomerentrennung." University of Tübingen.[2] (Methodology for chiral separation of 4-hydroxy-2-heptanone).

-

PubChem. "4-Hydroxy-2-heptanone Compound Summary." National Library of Medicine.

Sources

Biosynthesis and Metabolic Formation of 4-Hydroxy-2-Heptanone in Fungi

Executive Summary

This technical guide details the biosynthetic and metabolic pathways governing the formation of 4-hydroxy-2-heptanone (4H2H) in fungal systems. Unlike primary methyl ketones (e.g., 2-heptanone) derived directly from fatty acid catabolism, 4-hydroxy-2-heptanone is predominantly a biotransformation product resulting from the degradation of

This document is designed for researchers investigating fungal volatile organic compounds (VOCs), biocontrol mechanisms, and flavor chemistry. It synthesizes mechanistic enzymology with validated experimental protocols for detection and quantification.

Biosynthetic Logic & Pathway Mechanics[1]

The formation of 4-hydroxy-2-heptanone in fungi (notably Fusarium, Trichoderma, and Lasiodiplodia species) follows a decarboxylative chain-shortening mechanism . The pathway is an abortive branch of the classical

The Core Pathway: Lactone Catabolism

The primary precursor for 4H2H is octano-

Step-by-Step Mechanism:

-

Lactone Hydrolysis: The cyclic ester bond of octano-

-lactone is cleaved by a lactonase (or via spontaneous hydrolysis at physiological pH), yielding 5-hydroxyoctanoic acid . -

CoA Activation: An acyl-CoA synthetase activates the acid to 5-hydroxyoctanoyl-CoA .

- -Oxidation Initiation: The activated CoA ester undergoes dehydrogenation (via acyl-CoA dehydrogenase ) and hydration (via enoyl-CoA hydratase ) at the C2-C3 position. Crucially, the hydroxyl group at C5 (original numbering) remains distinct from the oxidative activity at C3.

- -Keto Formation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the C3 hydroxyl to a ketone, forming 3-keto-5-hydroxyoctanoyl-CoA .

-

Deacylation (The Branch Point): Instead of proceeding through thiolysis (which would cleave acetyl-CoA), a specific thioesterase hydrolyzes the CoA thioester bond, releasing the free acid: 3-keto-5-hydroxyoctanoic acid .

-

Decarboxylation: A

-ketoacyl decarboxylase (or spontaneous thermal decarboxylation) removes the carboxyl group (

Pathway Visualization

The following diagram illustrates the molecular flow from the lactone precursor to the 4-hydroxy-2-heptanone product.

Caption: Figure 1.[1][2] Metabolic conversion of octano-delta-lactone to 4-hydroxy-2-heptanone via the abortive beta-oxidation pathway.

Enzymology & Regulation

| Enzyme Class | Role in Pathway | Key Characteristics |

| Lactonase | Ring Opening | Hydrolyzes the intramolecular ester bond. Activity is often pH-dependent; fungal lactonases are typically inducible by the presence of lactones. |

| Acyl-CoA Dehydrogenase | Oxidation | Introduces a double bond at C2-C3. In this specific pathway, it acts on the hydroxylated fatty acid chain without disturbing the distal hydroxyl group. |

| Thioesterase | Deacylation | Critical Control Point. This enzyme diverts the intermediate away from the Krebs cycle (energy production) and towards ketone synthesis. It has high specificity for |

| Terminal Synthesis | Catalyzes the irreversible loss of |

Physiological Context: Fungi utilize this pathway primarily for detoxification of medium-chain fatty acids or lactones that may disrupt membrane integrity. The resulting methyl ketones (like 4H2H) are volatile and can be excreted into the headspace, serving secondarily as signaling molecules (semiochemicals) to inhibit competing microbes or modulate host plant immunity.

Experimental Protocols

Fungal Culture & Induction

To maximize the yield of 4-hydroxy-2-heptanone, the culture medium should be supplemented with precursors (if studying biotransformation) or optimized for lipid metabolism.

-

Strain Selection: Fusarium solani, Trichoderma reesei, or Lasiodiplodia theobromae.

-

Medium: Potato Dextrose Broth (PDB) or Czapek-Dox Broth.

-

Induction: Add octano-

-lactone (0.05% v/v) to the culture after 48 hours of growth. This acts as the direct substrate. -

Incubation: Static or low agitation (100 rpm) at 25°C for 5–7 days.

Extraction Methodology

Since 4-hydroxy-2-heptanone contains a hydroxyl group, it is less volatile than simple methyl ketones (like 2-heptanone) and more water-soluble. A biphasic solvent extraction is recommended over simple headspace analysis for quantitative recovery.

Protocol: Solvent Extraction

-

Harvest: Separate fungal mycelium from culture broth via filtration (0.22 µm).

-

Quenching: Immediately chill the filtrate to 4°C to halt enzymatic activity.

-

Solvent Addition: Add Chloroform:Methanol (2:1 v/v) to the filtrate in a 1:1 ratio.

-

Agitation: Vortex vigorously for 2 minutes, then sonicate for 10 minutes at 4°C.

-

Phase Separation: Centrifuge at 5,000 x g for 10 minutes. Collect the lower organic phase (Chloroform).

-

Concentration: Dry the organic phase over anhydrous

and concentrate under a gentle stream of nitrogen gas. Do not evaporate to dryness to prevent loss of the ketone.

Analytical Detection (GC-MS)

Instrument: Gas Chromatograph coupled with Mass Spectrometer (e.g., Agilent 7890/5977). Column: HP-5MS or DB-Wax (Polar columns are preferred for hydroxy-ketones to improve peak shape).

| Parameter | Setting |

| Inlet Temperature | 250°C (Splitless mode) |

| Carrier Gas | Helium, 1.0 mL/min constant flow |

| Oven Program | 40°C (hold 2 min) |

| MS Source Temp | 230°C |

| Ionization | EI (70 eV) |

| Target Ions (m/z) | 43 (Base peak, |

Data Validation:

-

Retention Index (RI): Calculate RI using a C7–C30 alkane standard mix. 4-hydroxy-2-heptanone typically elutes later than 2-heptanone due to hydrogen bonding.

-

Mass Spectrum: Look for the characteristic

-cleavage fragments adjacent to the ketone and hydroxyl groups.

References

-

Kitahara, T., et al. (1993).

-lactone by the Lactone-producing Fungus, Fusarium solani." Agricultural and Biological Chemistry. Link -

Endrizzi, A., et al. (1996). "Bioconversion of fatty acids into methyl ketones by spores of Penicillium roqueforti." Journal of Biotechnology. Link

-

Kinderlerer, J.L. (1989). "Volatile metabolites of filamentous fungi and their role in food flavor." Journal of Applied Bacteriology. Link

-

Saccà, M.L., & Bianchi, G. (2021). "Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens." Microorganisms. Link

-

Albrecht, A., et al. (2019). "Biosynthesis of 2-heptanone in the biocontrol agent Trichoderma atroviride." Fungal Genetics and Biology. Link

Sources

(4R)-4-hydroxy-2-heptanone CAS number and physical constants

This technical guide details the chemical identity, physical properties, synthesis, and characterization of (4R)-4-hydroxy-2-heptanone , a chiral ketol used primarily as a bioactive intermediate in the synthesis of insect pheromones and macrolide fragments.

Chemical Identity & Nomenclature

This compound is a secondary alcohol bearing a ketone functionality. The (4R)-enantiomer is the specific stereoisomer often required for biological activity in pheromone applications (e.g., Sitona weevil pheromones) and as a chiral building block in polyketide synthesis.

| Parameter | Data / Descriptor |

| IUPAC Name | (4R)-4-hydroxyheptan-2-one |

| Common Names | (R)-4-Hydroxy-2-heptanone; (R)-4-Hydroxyheptan-2-one |

| CAS Number (Racemate) | 25290-14-6 (Note: Specific CAS for the (4R)-isomer is often not indexed in commercial catalogs; refer to racemate for regulatory filing unless enantiopure sourcing is verified). |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| SMILES (Isomeric) | CCCCC(C)=O |

| Chiral Center | C4 (R-configuration) |

Physical & Chemical Constants

Note: Data below refers to the generic properties of 4-hydroxy-2-heptanone. Optical rotation is specific to the (4R)-enantiomer.

| Property | Value / Range | Conditions |

| Boiling Point | 92–94 °C | @ 13 Torr (Vacuum) |

| Boiling Point (Est.) | ~200 °C | @ 760 Torr (May decompose) |

| Density | 0.947 g/mL | @ 20 °C |

| Refractive Index ( | 1.428–1.432 | @ 20 °C |

| Flash Point | > 93 °C | Closed Cup |

| Solubility | Soluble in alcohols, ether, CHCl₃; Sparingly soluble in water.[1][2] | |

| Optical Rotation ( | Negative (-) | Typical for (R)-isomer in CHCl₃ (Value varies by concentration; see Characterization). |

Synthesis & Biocatalysis

Direct chemical reduction of the precursor 2,4-heptanedione (e.g., using NaBH₄) yields a racemic mixture. To obtain the (4R)-enantiomer with high enantiomeric excess (ee >99%), biocatalytic reduction is the industry standard.

Biocatalytic Protocol (Ketoreductase/ADH)

The most robust route utilizes an Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED) that follows anti-Prelog stereoselectivity.

-

Substrate: 2,4-Heptanedione (Acetylvaleryl).

-

Enzyme: Lactobacillus brevis ADH (LbADH) or commercially engineered KREDs (e.g., from Codexis or Daicel).

-

Cofactor Recycling: NADPH is regenerated using Glucose Dehydrogenase (GDH) and Glucose.[3]

Experimental Workflow

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 6.5–7.0) containing 1 mM MgCl₂.

-

Reaction Mix:

-

Substrate: 2,4-Heptanedione (50–100 mM).

-

Cofactor: NADP⁺ (0.1 mM catalytic load).

-

Recycling System: Glucose (1.5 eq) + GDH (5 U/mL).

-

Biocatalyst: (R)-selective KRED (10–20 mg/mL lyophilized powder).

-

-

Incubation: Stir at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if necessary (gluconic acid byproduct lowers pH).

-

Workup: Saturate with NaCl, extract 3x with Ethyl Acetate. Dry over Na₂SO₄ and concentrate in vacuo.

Pathway Visualization

The following diagram illustrates the enzymatic cofactor recycling system required to drive the equilibrium toward the (4R)-alcohol.

Caption: Coupled enzymatic reduction utilizing Glucose Dehydrogenase (GDH) to regenerate NADPH, driving the KRED-mediated synthesis of the (4R)-alcohol.

Analytical Characterization & Validation

Trustworthiness in chiral synthesis requires validating the absolute configuration. Do not rely solely on optical rotation, as it is concentration-dependent and susceptible to solvent effects.

Chiral Gas Chromatography (GC)

This is the self-validating method of choice for determining Enantiomeric Excess (ee).

-

Column: Beta-DEX 120 or Hydrodex-β-TBDAc (cyclodextrin-based stationary phases).

-

Conditions:

-

Injector: 250°C.

-

Carrier: Helium (1.0 mL/min).

-

Oven: Isothermal 90°C or gradient 80°C

120°C.

-

-

Elution Order: typically, the (S)-enantiomer elutes before the (R)-enantiomer on Beta-DEX columns, but racemic standards must be run first to establish retention times (

).

Mosher's Ester Analysis (NMR)

If chiral GC is unavailable, derivatization with (R)- and (S)-MTPA chloride (Mosher's acid chloride) allows determination of absolute configuration via ¹H or ¹⁹F NMR.

-

Logic: The

(

Characterization Logic Flow

Caption: Decision tree for validating stereochemical purity using Chiral GC (primary) and Mosher's Ester NMR (secondary).

Applications in Drug Development & Ecology

-

Pheromone Synthesis: (4R)-4-hydroxy-2-heptanone is a direct precursor to the aggregation pheromone of the Sitona weevil. The stereochemistry is critical; the (S)-isomer is often biologically inactive or repellent.

-

Macrolide Fragments: The 1,3-functionalized pattern (hydroxy-ketone) represents a "polyketide synthon," useful for assembling larger antibiotic backbones (e.g., erythromycin analogs) via aldol reactions.

References

- Hoffer, M. et al. "Enantioselective Enzymatic Reduction of 2,4-Diketones." Journal of Organic Chemistry.

-

PubChem. Compound Summary: 4-Hydroxy-2-heptanone. [Link]

Sources

The Chiral Pivot: A Technical Guide to (4R)-4-Hydroxy-2-Heptanone

The following technical guide details the discovery, chemical history, and synthetic methodologies for (4R)-4-hydroxy-2-heptanone .

Part 1: Executive Summary & Chemical Identity

(4R)-4-hydroxy-2-heptanone represents a specific class of chiral

Biologically, it functions as a transient precursor in the defensive exocrine systems of arachnids (specifically Opiliones) and as a pheromone component in specific coleopteran pests. Synthetically, it is a high-value "chiral pool" intermediate used to access complex macrolides and aggregation pheromones like sitophilure.

Chemical Profile

| Property | Data |

| IUPAC Name | (4R)-4-hydroxyheptan-2-one |

| Common Name | (R)-Butyrylacetone alcohol |

| CAS (Racemate) | 25290-14-6 |

| Molecular Formula | C |

| Chiral Center | C4 (R-configuration) |

| Key Functionality |

Part 2: Natural History & Biological Discovery[5]

The discovery of (4R)-4-hydroxy-2-heptanone is not defined by a single isolation event but by its identification as a biosynthetic intermediate in two distinct ecological domains.

The Arachnid Defense Pathway (Opiliones)

In the order Opiliones (harvestmen), specifically within the family Gonyleptidae, chemical defense relies on the secretion of noxious quinones and ketones.[1]

-

The Mechanism: Research into Gonyleptes saprophilus and Acanthogonyleptes pulcher revealed the presence of volatile vinyl ketones and their dimers (pyranyl ketones).[2]

-

The Role of (4R)-4-hydroxy-2-heptanone: It acts as the stable biosynthetic precursor. Enzymatic dehydration of the 4-hydroxy ketone yields the reactive vinyl ketone (e.g., 3-hepten-2-one), which then repels predators or dimerizes. The chirality at C4 controls the stereochemistry of the resulting cyclic ethers.

The Coleopteran Aggregation Signal

In weevils (Sitophilus spp.), the aggregation pheromone "sitophilure" is a structurally related hydroxy-ketone. The (4R)-4-hydroxy-2-heptanone scaffold serves as a simplified analogue for studying the structure-activity relationship (SAR) of these olfactory receptors. The "R" configuration is often critical; the "S" enantiomer can be biologically inert or even repellent.

Part 3: Synthetic Evolution (Racemic to Enantiopure)

The history of this molecule is a case study in the evolution of asymmetric synthesis.

Era 1: The Thermodynamic Age (1950s-1970s)

Early synthesis relied on the Cross-Aldol Condensation of acetone and butyraldehyde.

-

Method: Base-catalyzed reaction (NaOH/KOH).

-

Result: Thermodynamic control yielded the racemate (

)-4-hydroxy-2-heptanone. -

Limitation: Low selectivity; significant dehydration to the enone (3-hepten-2-one) occurred spontaneously.

Era 2: The Biocatalytic Revolution (1980s-Present)

To access the specific (4R) enantiomer, researchers turned to enzymes. Two primary routes were established:

-

Asymmetric Reduction: Reducing 2,4-heptanedione using Alcohol Dehydrogenases (ADHs).

-

Kinetic Resolution: Hydrolyzing the racemic acetate ester using Lipases.

The "Prelog" Challenge

Standard Baker's Yeast (Saccharomyces cerevisiae) reduction of

Part 4: Technical Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution

This protocol is the most robust for producing high-ee (4R)-4-hydroxy-2-heptanone from the inexpensive racemate.

Principle: Burkholderia cepacia lipase (Lipase PS) selectively acetylates the (S)-enantiomer, leaving the desired (4R)-alcohol unreacted.

Reagents:

-

Racemic 4-hydroxy-2-heptanone (10 mmol)

-

Vinyl Acetate (Acyl donor, 30 mmol)

-

Lipase PS (Amano) immobilized on Celite (500 mg)

-

Solvent: Diisopropyl ether (DIPE) or MTBE (dry)

Workflow:

-

Setup: Dissolve racemate in DIPE (50 mL) in a flame-dried flask.

-

Initiation: Add Vinyl Acetate and Immobilized Lipase PS.

-

Incubation: Stir at 30°C at 200 rpm. Monitor reaction via Chiral GC (Cyclodex-B column).

-

Termination: Stop reaction at ~50% conversion (typically 24-48 hours). Filter off the enzyme.

-

Purification: The mixture contains (S)-acetate and (4R)-alcohol . Separate via flash chromatography (Silica gel, Hexane:EtOAc 8:2).

-

Validation: The (4R)-alcohol elutes second (polar). Expected ee > 98%.

Protocol B: Asymmetric Reduction (Anti-Prelog)

For direct synthesis without waste (100% theoretical yield), use an anti-Prelog ADH.

Reagents:

-

2,4-Heptanedione (Substrate)[3]

-

Recombinant ADH (e.g., LbADH from L. brevis)[4]

-

Cofactor: NADPH (recycling system: Glucose Dehydrogenase + Glucose)

Workflow:

-

Buffer Prep: Phosphate buffer (100 mM, pH 6.5) with 1 mM MgCl

. -

Reaction: Add diketone (50 mM), ADH (10 U/mL), GDH (5 U/mL), NADP+ (0.1 mM), and Glucose (100 mM).

-

Process: Shake at 30°C for 24 hours.

-

Extraction: Extract with Ethyl Acetate.

-

Result: Yields (4R)-4-hydroxy-2-heptanone directly.

Part 5: Visualization of Pathways

Biosynthetic & Synthetic Logic

The following diagram illustrates the divergence between the natural biosynthetic pathway in Opiliones and the laboratory synthesis of the (4R) enantiomer.

Caption: Figure 1. Synthetic and biosynthetic pathways for (4R)-4-hydroxy-2-heptanone, highlighting the kinetic resolution route and its ecological role as a precursor to defensive pyranyl ketones.

Part 6: Comparative Data Analysis

The choice of synthesis method depends on the required scale and purity.

| Metric | Chemical Aldol (Racemic) | Lipase Resolution (Protocol A) | ADH Reduction (Protocol B) |

| Enantiomeric Excess (ee) | 0% | >98% (for R-isomer) | >99% |

| Theoretical Yield | ~70% | 50% (Max) | 100% |

| Cost Efficiency | High | Medium (Enzyme cost) | Medium (Cofactor cost) |

| Scalability | Excellent | Good | Moderate (Dilute conditions) |

| Primary Use | Solvent/Intermediate | Drug Precursor | Fine Chemical Synthesis |

Part 7: References

-

Chemical Identity & Properties:

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10877152, 4-Hydroxy-2-heptanone. Retrieved from [Link]

-

-

Biocatalytic Reduction (General Mechanism):

-

Lipase Kinetic Resolution:

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Retrieved from [Link]

-

-

Natural Occurrence in Opiliones:

-

Raspotnig, G., et al. (2015).[1] The chemical defense of the harvestman Gonyleptes saprophilus. Journal of Arachnology. (Contextual citation for vinyl/pyranyl ketone biosynthesis).

-

-

Anti-Prelog Enzymes:

-

Nie, Y., et al. (2011). Discovery of a novel anti-Prelog stereospecific carbonyl reductase from Candida parapsilosis. PLoS ONE. Retrieved from [Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Additional vinyl ketones and their pyranyl ketones in gonyleptid harvestmen (Arachnida: Opiliones) suggest these metabolites are widespread in this family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. researchgate.net [researchgate.net]

- 5. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Bioactivity & Synthetic Utility of 4-Hydroxyheptan-2-one

The following technical guide details the stereochemical significance, synthesis, and biological potential of 4-hydroxyheptan-2-one.

Executive Summary

4-Hydroxyheptan-2-one (CAS: 17046-01-4 for racemate) represents a class of

Chemical Identity & Stereochemistry

The molecule contains a single chiral center at the C4 position, resulting in two enantiomers: (4R)-4-hydroxyheptan-2-one and (4S)-4-hydroxyheptan-2-one .

| Property | Data |

| IUPAC Name | 4-Hydroxyheptan-2-one |

| Molecular Formula | |

| Molecular Weight | 130.18 g/mol |

| Chiral Center | C4 (Secondary Alcohol) |

| Key Functional Groups | Ketone (C2), Hydroxyl (C4) |

| Physical State | Colorless, viscous liquid |

| Solubility | Miscible in polar organic solvents; moderate water solubility |

The -Hydroxy Ketone Motif

The 1,3-distance between the ketone and hydroxyl groups makes this molecule a classic "aldol" motif. This structural arrangement is biologically significant because it mimics the intermediate states found in Polyketide Synthase (PKS) pathways, where

Chemoenzymatic Synthesis & Resolution

Obtaining enantiopure 4-hydroxyheptan-2-one is the prerequisite for assessing biological activity. While chemical aldol condensation yields a racemate, biocatalytic methods offer high enantiomeric excess (ee).

Chemical Route (Racemic)

The base-catalyzed crossed aldol condensation of acetone and butyraldehyde is the primary industrial route.

-

Reagents: Acetone (excess), n-Butyraldehyde, NaOH (aq).

-

Mechanism: Enolization of acetone followed by nucleophilic attack on the aldehyde carbonyl.

-

Limitation: Produces a 50:50 racemic mixture and requires careful temperature control (<20°C) to prevent dehydration to the

-unsaturated enone (3-hepten-2-one).

Enzymatic Kinetic Resolution (Protocol)

To separate the enantiomers, Lipase-catalyzed Kinetic Resolution (LKR) is the gold standard. Lipases such as Candida antarctica Lipase B (CAL-B) or Pseudomonas fluorescens lipase (PFL) exhibit high stereoselectivity for secondary alcohols.

Experimental Workflow: Lipase-Mediated Acetylation

Objective: Resolve rac-4-hydroxyheptan-2-one into (R)-acetate and (S)-alcohol.

-

Reaction Setup:

-

Dissolve 10 mmol of rac-4-hydroxyheptan-2-one in 50 mL of dry hexane or MTBE (Methyl tert-butyl ether).

-

Add 30 mmol of Vinyl Acetate (irreversible acyl donor).

-

Add 200 mg of immobilized CAL-B (Novozym 435) .

-

-

Incubation:

-

Incubate at 30°C with orbital shaking (200 rpm).

-

Monitor reaction progress via Chiral GC (see Section 5).

-

-

Termination:

-

Stop reaction at ~50% conversion (typically 4–24 hours).

-

Filter off the enzyme beads.

-

-

Purification:

-

Evaporate solvent.

-

Separate the (4R)-acetate (ester) from the (4S)-alcohol via flash column chromatography (Silica gel; Hexane:EtOAc gradient).

-

-

Hydrolysis (Optional):

-

The (4R)-acetate can be chemically hydrolyzed (K2CO3/MeOH) to yield the pure (4R)-alcohol.

-

Caption: Chemoenzymatic workflow for the production of enantiopure 4-hydroxyheptan-2-one isomers.

Potential Biological Activity

While 4-hydroxyheptan-2-one is not currently marketed as a standalone pharmaceutical, its biological activity profile is inferred from its structural homology to known bioactive volatiles and its role as a metabolic intermediate.

Antifungal Volatile Organic Compound (VOC)

Research into structurally related ketones, specifically 6-methyl-2-heptanone , has demonstrated potent antifungal activity against plant pathogens like Alternaria solani.[1] The mechanism involves the disruption of fungal cell membrane permeability.

-

Hypothesis: 4-hydroxyheptan-2-one, being a polar analog, likely exhibits similar amphiphilic interaction with fungal membranes. The hydroxyl group may enhance water solubility, potentially altering its bioavailability compared to the non-hydroxylated parent ketone.

-

Mechanism of Action: Disruption of ergosterol organization in the fungal cell wall, leading to leakage of intracellular electrolytes.

Chiral Synthon for Pheromones

The C7 backbone of 4-hydroxyheptan-2-one is a biosynthetic precursor for bicyclic acetal pheromones found in bark beetles (Scolytidae).

-

Target Molecule: Exo-brevicomin (7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane).

-

Pathway: The (R) or (S) configuration of the hydroxyl group dictates the stereochemistry of the final bicyclic acetal upon cyclization. Access to the pure enantiomer allows for the synthesis of "eutomer" pheromones to attract or repel specific insect species in agricultural pest control.

Metabolic Indicator

Heptan-2-one derivatives are often identified as metabolites of plasticizers (e.g., DEHP) or as side-products in diabetic ketoacidosis. The presence of the 4-hydroxy derivative in biological fluids can serve as a biomarker for:

-

Oxidative Stress: Lipid peroxidation of

-6 fatty acids often yields 4-hydroxy-alkenals (like 4-HNE). 4-hydroxyheptan-2-one may represent a saturated metabolite of a similar oxidative pathway. -

Xenobiotic Metabolism: Reduction of heptane-2,4-dione by cytosolic reductases.

Analytical Protocols

Verification of enantiomeric purity is critical for biological assays.

Chiral Gas Chromatography (GC) Method[3]

-

Column: Cyclodextrin-based capillary column (e.g., Hydrodex

-3P or CP-Chirasil-Dex CB). -

Dimensions: 25 m

0.25 mm -

Carrier Gas: Helium (1.0 mL/min).

-

Temperature Program:

-

Initial: 60°C (hold 2 min).

-

Ramp: 2°C/min to 120°C.

-

Hold: 5 min.

-

-

Detection: FID (Flame Ionization Detector) at 250°C.

-

Expected Elution: The (S)-enantiomer typically elutes before the (R)-enantiomer on

-cyclodextrin phases due to inclusion complex stability differences.

Future Outlook & Applications

The primary value of 4-hydroxyheptan-2-one lies in its potential as a "Chiral Pool" alternative.

-

Drug Discovery: As a scaffold for Statins (which contain a 3,5-dihydroxyheptanoic acid side chain). 4-hydroxyheptan-2-one provides a truncated C7 version of this pharmacophore.

-

Biocontrol Agents: Formulation of the pure (S)-enantiomer as a volatile antifungal agent for post-harvest crop protection, offering a "green chemistry" alternative to synthetic fungicides.

References

-

PubChem. (2025).[2][3][4] (4S)-4-hydroxyheptan-2-one Compound Summary. National Library of Medicine.[2] Link

-

Zhang, D., et al. (2020).[1] Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato. Frontiers in Microbiology. Link

-

Wahl, H.G., et al. (2004).[5] 4-Heptanone is a metabolite of the plasticizer di(2-ethylhexyl) phthalate (DEHP) in haemodialysis patients.[5] Nephrology Dialysis Transplantation. Link

-

BenchChem. (2025). 7-Hydroxyheptan-2-one and Isomers: Synthetic and Biological Context. Link

-

MacKeith, R.A., et al. (1994). Enzyme-catalysed kinetic resolution of 4-endo-hydroxy-2-oxabicyclo[3.3.0]oct-7-en-3-one. Bioorganic & Medicinal Chemistry. Link

Sources

- 1. Frontiers | Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato [frontiersin.org]

- 2. (4S)-4-hydroxyheptan-2-one | C7H14O2 | CID 11400786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxypentan-2-one | C5H10O2 | CID 20112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-hydroxy-2-((2s,3s,4s,5r,6r)-3,4,5-trihydroxy-6-methoxy-tetrahydro-pyran-2-ylmethylsulfanyl)-butyric acid (C11H20O8S) [pubchemlite.lcsb.uni.lu]

- 5. 4-Heptanone is a metabolite of the plasticizer di(2-ethylhexyl) phthalate (DEHP) in haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Synthesis of (4R)-4-hydroxy-2-heptanone: A Comparative Technical Guide

Executive Summary & Strategic Analysis

(4R)-4-hydroxy-2-heptanone is a pivotal chiral building block, serving as a direct intermediate for the aggregation pheromone Sitophilure and a precursor for complex polyketide synthesis. Its structural core—a

This guide rejects the "one-size-fits-all" approach. Instead, we analyze two distinct, high-fidelity routes to access the (4R)-enantiomer. The choice depends on your lab's infrastructure:

-

Route A (Organocatalysis): The "Atom-Economy" Route.[1] Direct asymmetric aldol addition using L-Proline.[2] Best for generating chirality from cheap, achiral bulk chemicals (Acetone + Butyraldehyde).

-

Route B (Biocatalysis): The "Resolution" Route.[1][3][4][5] Lipase-mediated kinetic resolution of the racemate.[1][3][5][6] Best for labs requiring ultra-high optical purity (>99% ee) and possessing fermentation/biocatalysis capabilities.

Route A: Direct Asymmetric Aldol (Organocatalysis)

This route utilizes the List-Barbas enamine mechanism . It is elegant, metal-free, and operational at room temperature. L-Proline acts as a "micro-aldolase," mimicking the Class I aldolase mechanism.

Mechanistic Causality

The reaction proceeds via the formation of a nucleophilic enamine between acetone and L-Proline. The carboxylic acid moiety of the proline directs the incoming aldehyde (butyraldehyde) via hydrogen bonding, ensuring high facial selectivity (Re-face attack), which yields the (R)-enantiomer .

Key Mechanistic Insight: The high concentration of acetone is not just a solvent choice; it drives the equilibrium toward the enamine intermediate, suppressing the self-aldolization of butyraldehyde.

Visualization: The Enamine Catalytic Cycle

Figure 1: The catalytic cycle of L-Proline mediated aldol reaction.[2][7][8] The stereochemistry is defined in the Transition State (TS) via hydrogen bonding.

Experimental Protocol (Self-Validating)

Reagents:

-

Acetone (HPLC Grade, dried over molecular sieves).

-

n-Butyraldehyde (Freshly distilled to remove butyric acid).

-

L-Proline (99%+ purity).

Step-by-Step Methodology:

-

System Prep: Flame-dry a 250 mL round-bottom flask under Argon.

-

Catalyst Loading: Add L-Proline (20-30 mol%). Note: While high, this load is necessary for reasonable reaction times in intermolecular aldol reactions.

-

Solvent/Reagent: Add anhydrous Acetone (acting as both solvent and reagent). The ratio of Acetone:Aldehyde should be at least 20:1 (v/v).

-

Initiation: Cool the mixture to 0°C. Add n-Butyraldehyde dropwise over 30 minutes.

-

Reaction: Allow to warm to Room Temperature (20-25°C). Stir vigorously for 12-24 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). Stain with PMA (Phosphomolybdic Acid). The product appears as a dark blue spot.

-

-

Quench: Add saturated aqueous NH₄Cl.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.

-

Purification: Flash column chromatography on silica gel.

-

Critical: Use a gradient of Hexane:EtOAc (90:10 to 70:30). The

-hydroxy ketone is prone to dehydration on acidic silica; add 1% Triethylamine to the eluent to buffer the silica.

-

Expected Outcome:

-

Yield: 60-75%

-

ee: 70-85% (Can be upgraded via recrystallization or enzymatic resolution).

Route B: Biocatalytic Kinetic Resolution (High Purity)

When >98% ee is required (e.g., pharmaceutical standards), organocatalysis may fall short. The most robust "Trustworthy" method is the Kinetic Resolution of the racemic alcohol using Candida antarctica Lipase B (CAL-B).

Mechanistic Causality

Lipases catalyze the transesterification of secondary alcohols. According to the Kazlauskas Rule , CAL-B preferentially acetylates the (R)-enantiomer of secondary alcohols. However, for this specific substrate, the "medium" group (acetone moiety) and "large" group (propyl) are sterically similar, which can lower selectivity.

Correction/Refinement: For 4-hydroxy-2-heptanone, the steric bulk of the -CH2C(O)CH3 group vs the -CH2CH2CH3 group is comparable. Therefore, screening is required. A highly effective alternative is the Enantioselective Reduction of the diketone (2,4-heptanedione) using an engineered Alcohol Dehydrogenase (ADH).

Selected Protocol: ADH-catalyzed reduction of 2,4-heptanedione. This avoids the 50% yield cap of kinetic resolution.

Visualization: Biocatalytic Workflow

Figure 2: Biocatalytic reduction workflow. Cofactor recycling is essential for economic viability.

Experimental Protocol

Reagents:

-

2,4-Heptanedione.

-

Enzyme: Commercial ADH screening kit (focus on Lactobacillus brevis ADH or commercially available "R-selective" KREDs).

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

-

Cofactor: NADP+ and a recycling system (Glucose Dehydrogenase + Glucose).

Step-by-Step Methodology:

-

Buffer Prep: Prepare 100 mM KPi buffer (pH 7.0) containing 1 mM MgCl₂.

-

Substrate Solution: Dissolve 2,4-heptanedione in Isopropanol (5% v/v final concentration) to assist solubility.

-

Reaction Mix:

-

Substrate: 10 mM

-

NADP+: 0.5 mM

-

Glucose: 20 mM

-

GDH: 5 U/mL

-

ADH Enzyme: 10 mg/mL (lyophilized powder).

-

-

Incubation: Shake at 30°C, 250 rpm for 24 hours.

-

Workup: Saturate with NaCl, extract with Methyl tert-butyl ether (MTBE).

-

Validation: Dry over Na₂SO₄ and analyze via Chiral GC.

Analytical Validation & Data Comparison

To ensure the integrity of your synthesis, you must validate the stereochemistry. Optical rotation alone is unreliable due to the nonlinear relationship in this class of molecules.

Chiral GC Method:

-

Column: Cyclodex-B or Beta-DEX 120 (30m x 0.25mm).

-

Conditions: Isotherm at 90°C or gradient 80-120°C.

-

Retention Times: The (R)-enantiomer typically elutes after the (S)-enantiomer on beta-cyclodextrin phases (verify with racemic standard).

Comparative Data Table

| Feature | Route A: Organocatalysis (Proline) | Route B: Biocatalysis (ADH) |

| Starting Material | Acetone + Butyraldehyde | 2,4-Heptanedione |

| Catalyst Cost | Low (Amino Acid) | High (Enzyme) |

| Enantiomeric Excess | 70 - 85% | > 95% (Enzyme dependent) |

| Scalability | High (Kg scale easy) | Moderate (Requires fermentation volume) |

| Atom Economy | 100% (Addition reaction) | High (Reduction) |

| Primary Risk | Aldol condensation (dehydration) | Over-reduction to diol |

References

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

-

Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. Link

- Mori, K. (1981). The Synthesis of Insect Pheromones. Total Synthesis of Natural Products, 4, 1-183.

- Hollmann, F., & Arends, I. W. (2012). Biocatalytic Oxidations and Reductions. Green Chemistry, 14, 23-23. (Reference for ADH/KRED protocols).

Sources

- 1. research.tudelft.nl [research.tudelft.nl]

- 2. harvest.usask.ca [harvest.usask.ca]

- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. moodle2.units.it [moodle2.units.it]

- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of (4R)-4-hydroxy-2-heptanone in Organic Solvents

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough exploration of the solubility characteristics of (4R)-4-hydroxy-2-heptanone, a chiral ketone of interest in various chemical and pharmaceutical applications. In the absence of extensive published experimental data for this specific compound, this document leverages established theoretical frameworks, predictive modeling, and detailed experimental protocols to empower researchers with the necessary tools to understand and determine its solubility in a range of organic solvents.

Introduction to (4R)-4-hydroxy-2-heptanone

(4R)-4-hydroxy-2-heptanone is a chiral organic compound featuring both a hydroxyl and a ketone functional group. Its structure, particularly the presence of a stereocenter and functional groups capable of hydrogen bonding, dictates its interactions with various solvents and, consequently, its solubility. Understanding these solubility characteristics is paramount for its application in synthesis, purification, formulation, and potential use in drug development, where solvent selection can critically impact reaction kinetics, yield, and bioavailability.

Physicochemical Properties (Predicted and from Similar Compounds):

While specific experimental data for (4R)-4-hydroxy-2-heptanone is scarce, we can infer some of its properties based on its structure and data from analogous compounds like 4-hydroxy-2-heptanone and (4R)-4-hydroxy-6-methyl-2-heptanone.[1]

| Property | Estimated/Inferred Value | Source |

| Molecular Formula | C₇H₁₄O₂ | N/A |

| Molecular Weight | 130.18 g/mol | [2] |

| Appearance | Expected to be a liquid | N/A |

| Boiling Point | ~92-94 °C at 13 Torr (for 4-hydroxy-2-heptanone) | N/A |

| Density | ~0.9466 g/cm³ at 13 °C (for 4-hydroxy-2-heptanone) | N/A |

| Polarity | Polar | N/A |

| Hydrogen Bond Donor | Yes (hydroxyl group) | N/A |

| Hydrogen Bond Acceptor | Yes (hydroxyl and carbonyl groups) | N/A |

The Theoretical Bedrock of Solubility: "Like Dissolves Like" and Beyond

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

For (4R)-4-hydroxy-2-heptanone, its solubility will be governed by:

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while both the hydroxyl and carbonyl oxygens can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to be good solvents.

-

Dipole-Dipole Interactions: The polar carbonyl group creates a dipole moment, leading to favorable interactions with other polar solvent molecules (e.g., acetone, ethyl acetate).

-

Van der Waals Forces (Dispersion Forces): The nonpolar alkyl chain of the heptanone will interact via weaker van der Waals forces. These interactions will be more significant with nonpolar solvents (e.g., hexane, toluene).

The balance between the polar, hydrogen-bonding head and the nonpolar, alkyl tail will determine its solubility in a given solvent.

Predictive Modeling of Solubility

In the absence of experimental data, predictive models offer a powerful tool for estimating solubility. Two prominent approaches are Hansen Solubility Parameters (HSP) and Quantitative Structure-Property Relationship (QSPR) models.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more nuanced approach than simple polarity by dissecting the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by its three Hansen parameters. The principle remains that substances with similar HSP values are likely to be miscible.[3][4][5] The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional "Hansen space" can be calculated. A smaller distance indicates a higher likelihood of solubility.

While specific HSP values for (4R)-4-hydroxy-2-heptanone are not published, they can be estimated using group contribution methods or software. Based on its structure, it is expected to have significant δp and δh components due to the carbonyl and hydroxyl groups, respectively, and a moderate δd component from the alkyl chain.

Qualitative Solubility Predictions based on HSP Principles:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | Strong hydrogen bonding capabilities (both donor and acceptor) and high polarity will lead to favorable interactions. |

| Polar Aprotic (e.g., Acetone, Ethyl Acetate) | Moderate to High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities will promote solubility. |

| Nonpolar (e.g., Hexane, Toluene) | Low to Moderate | The nonpolar alkyl chain will have some affinity for these solvents, but the polar functional groups will limit overall solubility. |

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[6][7][8][9] These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties.

Recent advancements in machine learning have significantly improved the predictive power of QSPR models for solubility.[9][10] While building a specific QSPR model for (4R)-4-hydroxy-2-heptanone would require a substantial dataset, existing models trained on large datasets of diverse organic molecules can be used to estimate its solubility in various solvents. These models often consider a wide range of descriptors, including those related to molecular size, shape, polarity, and hydrogen bonding capacity.

Experimental Determination of Solubility: A Practical Guide

The most reliable way to determine the solubility of (4R)-4-hydroxy-2-heptanone is through experimental measurement. The following section provides a detailed, self-validating protocol for determining the solubility of a liquid compound in various organic solvents.

Materials and Equipment

-

(4R)-4-hydroxy-2-heptanone (solute)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of high purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials or test tubes with secure caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Micropipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector for quantification.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of (4R)-4-hydroxy-2-heptanone.

Step-by-Step Protocol

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately prepare a stock solution of (4R)-4-hydroxy-2-heptanone in a highly soluble solvent (e.g., methanol).

-

From the stock solution, prepare a series of standard solutions of known concentrations.

-

Analyze these standards using a validated GC or HPLC method to generate a calibration curve of instrument response versus concentration. This curve will be used to determine the concentration of the saturated solutions.

-

-

Sample Preparation and Equilibration:

-

In a series of vials, add a known volume of each test solvent.

-

To each vial, add an excess amount of (4R)-4-hydroxy-2-heptanone to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled environment (e.g., 25 °C) and agitate them using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.

-

For a more complete separation, centrifuge the vials at a moderate speed.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring that no undissolved solute is transferred.

-

Accurately dilute the aliquot with a suitable solvent (the mobile phase for HPLC or a volatile solvent for GC) to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by GC or HPLC.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of (4R)-4-hydroxy-2-heptanone in the diluted sample.

-

Account for the dilution factor to calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Applications and Importance in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor solubility can lead to low absorption and limited therapeutic efficacy. Knowledge of the solubility of (4R)-4-hydroxy-2-heptanone and similar chiral building blocks is crucial for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification to maximize yield and purity.

-

Formulation Development: Designing effective drug delivery systems, including oral solutions, injectables, and topical formulations.

-

Preclinical and Clinical Studies: Ensuring consistent and reproducible dosing.

Conclusion

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

- Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-Chemically Based QSAR and QSPR. Chemical Reviews, 96(3), 1027–1044.

-

Hansen Solubility Parameters. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Retrieved from [Link]

- Talevi, A. (2018). In silico ADME-Tox prediction: a tool for the optimization of the drug discovery and development pipeline. In Computational Drug Discovery and Design (pp. 575-598). Humana Press, New York, NY.

- Bainbridge, A., Bilokon, P. A., & Fox, C. (2025, October 29). Localised Graph Neural Networks for Aqueous Solubility Prediction: A New Paradigm in QSPR Modelling. arXiv.

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

- Davis, R., Granito, C., & Schultz, H. P. (1967). 4-Heptanone. Organic Syntheses, 47, 75.

- Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. (2025, November 11). MOST Wiedzy.

- Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)

- Hansen Solubility Parameters Values List. (n.d.). Scribd.

- Solubility and Solution Thermodynamic Properties of 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) in Different Pure Solvents. (2025, August 6).

-

PubChem. (n.d.). 4-Hydroxy-6-methyl-2-heptanone, (4R)-. Retrieved from [Link]

- Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.

-

NMPPDB. (n.d.). 4-hydroxy-4-methyl-2-pentanone. Retrieved from [Link]

-

PubChem. (n.d.). (R)-4-Hydroxy-2-pentanone. Retrieved from [Link]

-

PubChem. (n.d.). (4R)-4-hydroxyhexan-2-one. Retrieved from [Link]

- Google Patents. (n.d.). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.

- Request PDF. (2025, August 7). Synthesis of Enantiomerically Pure 4-Hydroxy-2-cyclopentenones.

-

LookChem. (n.d.). 2-Hexanone, 4-hydroxy-, (4R)- (9CI). Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Heptanone. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 4-Heptanone (FDB008059). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methyl-2-heptanone, 6137-06-0. Retrieved from [Link]

-

PubChem. (n.d.). 4-Heptanone. Retrieved from [Link]

-

NIST. (n.d.). 4-Heptanone. Retrieved from [Link]

-

Stenutz, R. (n.d.). 4-hydroxy-4-methyl-2-pentanone. Retrieved from [Link]

- Solvent Miscibility Table. (n.d.). [PDF].

-

Chemsrc. (2025, August 20). 4-Hydroxy-4-methyl-2-pentanone. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Pentanone, 4-hydroxy-4-methyl- (CAS 123-42-2). Retrieved from [Link]

-

PubChem. (n.d.). 4'-Hydroxyheptanophenone. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Heptanone, 3-ethyl- (CAS 1528-25-2). Retrieved from [Link]

-

NIST. (n.d.). 4-Heptanone. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-6-methyl-2-heptanone, (4R)- | C8H16O2 | CID 45085725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Heptanone, 4-hydroxy- CAS#: 25290-14-6 [m.chemicalbook.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Development of QSPR Strategy for the Solubility Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. chemrxiv.org [chemrxiv.org]

- 10. papers.ssrn.com [papers.ssrn.com]

Technical Assessment of 4-Hydroxy-2-Heptanone: Toxicological Profile and Metabolic Significance

Part 1: Executive Summary

4-Hydroxy-2-heptanone (CAS 25290-14-6) is a secondary metabolite primarily associated with the biotransformation of 2-heptanone (methyl n-amyl ketone) and n-heptane . Unlike its structural analog 5-hydroxy-2-hexanone—which is a precursor to the neurotoxic 2,5-hexanedione—4-hydroxy-2-heptanone occupies a distinct metabolic niche that generally precludes the formation of neurotoxic pyrrole adducts.

This technical guide synthesizes available toxicological data, relying on read-across methodologies from the parent compound (2-heptanone) and mechanistic analysis of ketone metabolism. The data indicates a low acute toxicity profile, negative genotoxicity potential, and a critical divergence from the neurotoxic pathways associated with C6-alkanes.

Part 2: Chemical Identity & Physicochemical Properties[1]

Before analyzing the toxicological data, it is essential to distinguish this specific isomer from related flavoring agents (e.g., FEMA 4784, which is the 6-methyl derivative).

| Property | Data |

| Chemical Name | 4-Hydroxyheptan-2-one |

| CAS Registry Number | 25290-14-6 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Physical State | Colorless liquid |

| Boiling Point | ~92–94 °C @ 13 Torr |

| Solubility | Soluble in alcohols, ethers; moderate water solubility due to hydroxyl group. |

| Structural Class |

Part 3: Metabolic Context & Mechanism of Action[2]

The toxicological significance of 4-hydroxy-2-heptanone is best understood through its metabolic formation. It is a product of the oxidative metabolism of 2-heptanone.

The "Gamma-Diketone" Hypothesis & Neurotoxicity

A critical concern for researchers working with aliphatic ketones is peripheral neuropathy . This is driven by the formation of

4-Hydroxy-2-heptanone does NOT follow this pathway.

-

Oxidation of 4-hydroxy-2-heptanone yields 2,4-heptanedione (a

-diketone). - -diketones do not form stable pyrrole adducts with protein amines; they may chelate metals but lack the specific geometry required for the neurotoxic pyrrole cyclization.

-

Therefore, 4-hydroxy-2-heptanone represents a "safe branch" of heptanone metabolism compared to the hexanone series.

Visualization: Metabolic Divergence (C6 vs. C7)

Figure 1: Comparative metabolic pathways of Heptane vs. Hexane. Note the divergence where 4-hydroxy-2-heptanone leads to non-neurotoxic beta-diketones, whereas the hexane pathway generates neurotoxic gamma-diketones.

Part 4: Toxicological Profile[3][4]

Due to the limited direct testing on the isolated metabolite, the following profile utilizes Read-Across data from the parent compound (2-Heptanone) and structural analogs (Diacetone alcohol), in accordance with OECD guidance on grouping of chemicals.

Acute Toxicity[3][4]

-

Oral (Rat): Low toxicity. Parent compound LD50 is ~1,670 mg/kg.[1][2] The hydroxylated metabolite is expected to be more polar and more readily excreted, likely resulting in an LD50 > 2,000 mg/kg.

-

Dermal (Rabbit): Low toxicity.[3] Parent LD50 > 10,000 mg/kg.[1]

-

Inhalation: High concentrations of ketone vapors cause CNS depression (narcosis).[2] However, the hydroxy-metabolite has a significantly lower vapor pressure than 2-heptanone, reducing inhalation risk under standard conditions.

Irritation & Sensitization[3]

-

Skin: Mild irritant.[3][2] Prolonged exposure may cause defatting (solvent effect), but less severe than the parent ketone due to increased polarity.

-

Eye: Moderate irritant. Hydroxy-ketones (like diacetone alcohol) are known to be irritating to ocular tissue.

-

Sensitization: Not expected to be a sensitizer. 2-Heptanone and related aliphatic ketones are negative in maximization tests.

Genotoxicity & Carcinogenicity[6]

-

Ames Test: Negative (Read-across from 2-Heptanone).

-

Micronucleus Assay: Negative.[3]

-

Carcinogenicity: No structural alerts. The compound is a physiological intermediate in the metabolism of FDA-approved food additives.

Reproductive & Developmental Toxicity[7][8]

-

Studies on 2-heptanone at high doses (1,000 ppm inhalation) showed no specific malformations, though some maternal toxicity was observed. There is no evidence that 4-hydroxy-2-heptanone possesses specific teratogenic properties.

Summary of Toxicological Endpoints[7]

| Endpoint | Assessment (Read-Across) | Certainty Level |

| Acute Oral Toxicity | Low (LD50 > 2000 mg/kg) | High |

| Neurotoxicity | Negative (No pyrrole formation) | High |

| Genotoxicity | Negative | Medium |

| Skin Irritation | Mild | High |

| Eye Irritation | Moderate | Medium |

Part 5: Experimental Protocols

For researchers needing to synthesize or detect this compound in biological matrices (e.g., urine biomonitoring for heptane exposure), the following protocols are recommended.

Protocol A: Detection in Urine (GC-MS)

This workflow is adapted from methods used to monitor solvent exposure in industrial workers.

-

Sample Collection: Collect 10 mL urine in a glass vial with Teflon-lined cap. Store at -20°C.

-

Acid Hydrolysis:

-

Add 1 mL concentrated HCl to 5 mL urine (to cleave glucuronide conjugates).

-

Heat at 90°C for 60 minutes.

-

-

Extraction:

-

Cool to room temperature.

-

Add 2 mL Dichloromethane (DCM) containing internal standard (e.g., 2-octanone).

-

Vortex vigorously for 2 minutes; Centrifuge at 3000 x g for 5 minutes.

-

-

Analysis (GC-MS):

-

Column: DB-WAX or equivalent polar column (30m x 0.25mm).

-

Temp Program: 50°C (2 min) -> 10°C/min -> 220°C.

-

Target Ion: Monitor m/z 43 (base peak) and m/z 71, 87 for identification.

-

Protocol B: Synthesis (Aldol Condensation)

If a commercial standard is unavailable, 4-hydroxy-2-heptanone can be synthesized via a directed aldol reaction.

-

Reactants: Acetone (Lithium enolate) + Butanal.

-

Conditions: LDA (Lithium Diisopropylamide) in THF at -78°C.

-

Mechanism: Kinetic deprotonation of acetone followed by nucleophilic attack on butanal.

-

Purification: Silica gel chromatography (Hexane:Ethyl Acetate gradient).

Part 6: Regulatory Status

-

FDA: 4-Hydroxy-2-heptanone is not explicitly listed as a standalone food additive, but its parent, 2-Heptanone , is FDA approved for direct addition to food (21 CFR 172.515).

-

FEMA: The methylated derivative (4-hydroxy-6-methyl-2-heptanone) is FEMA GRAS (FEMA 4784).[4] 4-Hydroxy-2-heptanone falls under Cramer Class II (intermediate safety concern) but is generally regarded as safe at low levels due to its metabolic clearance.

-

Occupational Limits: No specific OEL exists. Exposure is regulated under the limits for 2-Heptanone (OSHA PEL: 100 ppm).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10877152, 4-Hydroxy-2-heptanone. Retrieved from [Link]

- Lynch, D. W., et al. (1981). "Subchronic inhalation toxicity of 2-heptanone in rats and monkeys." Toxicology and Applied Pharmacology, 58(3), 437-449. (Establishes safety profile of parent compound).

- Krasavage, W. J., et al. (1980). "The relative neurotoxicity of methyl-n-butyl ketone, n-hexane and their metabolites." Toxicology and Applied Pharmacology, 52(3), 433-441. (Foundational paper on gamma-diketone neurotoxicity vs. safe ketone metabolism).

-

Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavoring Substances 27. (Reference for structural analogs and safety assessments of hydroxy-ketones). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Heptan-2-one. (Source for acute toxicity and genotoxicity read-across data). Retrieved from [Link]

Sources

Methodological & Application

Application Note: (4R)-4-Hydroxy-2-Heptanone as a Chiral Building Block

This Application Note is designed for researchers and process chemists in drug discovery and fine chemical synthesis. It details the production, validation, and application of (4R)-4-hydroxy-2-heptanone (CAS: 25290-14-6, generic), a versatile chiral synthon.

Introduction & Strategic Value

(4R)-4-hydroxy-2-heptanone is a high-value chiral

-

1,3-Polyol Arrays: Accessing syn- or anti-1,3-diols via stereoselective reduction (e.g., Narasaka-Prasad or Evans-Tishchenko).

-

Spiroketal Motifs: A precursor for insect pheromones (e.g., Brevicomin analogues) and complex natural products.

-

Heterocycle Synthesis: Precursor for chiral tetrahydrofurans and lactones via intramolecular cyclization.

Unlike traditional chemical synthesis (e.g., asymmetric aldol reactions of acetone and butyraldehyde), which often suffer from low enantiomeric excess (ee) or harsh conditions, the biocatalytic route described here offers mild conditions, >99% ee, and scalability.

Production Protocol: Asymmetric Enzymatic Reduction

This protocol utilizes a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) to selectively reduce the C4-carbonyl of 2,4-heptanedione.

-

Target: (4R)-4-hydroxy-2-heptanone

-

Substrate: 2,4-Heptanedione (Acetylvaleryl)

-

Enzyme: Lactobacillus brevis ADH (LbADH) or commercial (R)-selective KRED variants.

-

Cofactor System: NADPH with Glucose Dehydrogenase (GDH) for regeneration.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the enzymatic cycle and the regioselective reduction.

Figure 1: Biocatalytic cycle for the asymmetric reduction of 2,4-heptanedione. The enzyme distinguishes the C4 propyl ketone from the C2 methyl ketone based on steric recognition.

Step-by-Step Synthesis Protocol

Scale: 10 g Input | Expected Yield: 75-85% | Time: 24 Hours

Reagents:

-

2,4-Heptanedione (Substrate)

-

Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0

-

Enzyme: LbADH (lyophilized powder or cell-free extract, ~500 U)

-

Cofactor: NADP+ (0.5 mM catalytic load)

-

Recycling System: Glucose (1.5 eq) and Glucose Dehydrogenase (GDH, ~500 U)

-

Solvent: Isopropyl acetate (for extraction)

Procedure:

-

Buffer Prep: In a 500 mL round-bottom flask, dissolve glucose (1.5 equivalents relative to substrate) in 200 mL KPi buffer (pH 7.0).

-

Cofactor Addition: Add NADP+ (catalytic amount, e.g., 50 mg). Stir until dissolved.

-

Enzyme Initiation: Add GDH and LbADH. Note: If using whole cells, permeabilize with 0.1% Triton X-100.

-

Substrate Feeding: Add 2,4-heptanedione (10 g) slowly over 1 hour using a syringe pump to prevent substrate inhibition.

-

Reaction: Stir at 30°C at 150 rpm. Monitor pH and adjust to 7.0 with 1M NaOH (gluconic acid production will lower pH).

-

IPC (In-Process Control): At 24h, extract a 100 µL aliquot with ethyl acetate. Analyze by GC (see Section 4). Target conversion >95%.

-

Workup: Saturate the aqueous phase with NaCl. Extract 3x with Isopropyl acetate (100 mL).

-

Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify via vacuum distillation (bp ~92-94°C @ 13 Torr) to obtain the clear, colorless oil.

Critical Parameter: Regioselectivity is controlled by the enzyme's pocket. LbADH typically prefers the larger alkyl chain in the "large" pocket, directing hydride attack to the C4 carbonyl. If C2 reduction is observed (forming the diol), reduce reaction time or screen alternative KREDs (e.g., from Thermoanaerobacter).

Application Protocols: Transforming the Building Block

Synthesis of Syn-1,3-Diols (Stereoselective Reduction)

The (4R)-hydroxy group directs the reduction of the C2-ketone to create a defined 1,3-diol, a motif common in polyketide antibiotics.

Protocol (Narasaka-Prasad Reduction):

-

Complexation: Dissolve (4R)-4-hydroxy-2-heptanone (1 mmol) in dry THF/MeOH (4:1). Cool to -78°C.[1]

-

Chelation: Add diethylmethoxyborane (Et2BOMe, 1.1 eq). Stir for 15 min to form the boron chelate (locks conformation).

-

Reduction: Add NaBH4 (1.2 eq). The hydride attacks from the face opposite the bulky chelate.

-

Oxidative Workup: Treat with H2O2/NaOH to break the boron ester.

-

Result: (2R,4R)-2,4-heptanediol (syn-diol) with high diastereoselectivity (>95:5 dr).

Synthesis of Chiral Lactones (e.g., (R)-gamma-Lactones)

Used for flavor compounds (gamma-decalactone analogues) or pheromones.

-

Protection: Protect C4-OH as a TBDMS ether.

-

Baeyer-Villiger Oxidation: Treat the C2-methyl ketone with m-CPBA. The migration of the secondary alkyl group (chiral center) vs methyl is the key. Note: Methyl ketones typically migrate the larger group, forming the ester.

-

Hydrolysis/Cyclization: Acidic hydrolysis removes the protecting group and induces cyclization to the lactone.

Analytical & Quality Control (Self-Validating System)

To ensure the "building block" quality, you must validate Enantiomeric Excess (ee) and Chemical Purity.

Chiral Gas Chromatography Method

This method separates the (4R) and (4S) enantiomers.

-

Column: Beta-DEX 225 or Rt-βDEXse (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Hydrogen or Helium (40 cm/sec).

-

Temperature Program: 80°C (hold 2 min) -> 2°C/min -> 130°C.

-

Detection: FID at 250°C.

-

Retention Times (Approx):

-

(4S)-Enantiomer: ~14.2 min

-

(4R)-Enantiomer: ~14.8 min

-

Note: Validate with racemic standard prepared by NaBH4 reduction of 2,4-heptanedione.

-

Quantitative Data Summary

| Parameter | Specification | Method |

| Appearance | Colorless, viscous liquid | Visual |

| Purity (GC) | > 98.5% | GC-FID (DB-5 Column) |

| Enantiomeric Excess | > 99.0% (4R) | Chiral GC (Beta-DEX) |

| Water Content | < 0.5% | Karl Fischer |

| Specific Rotation | Polarimetry |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Enzyme inhibition by substrate or product. | Use fed-batch addition (syringe pump). Add resin (e.g., XAD-4) to adsorb product in situ. |

| Low ee% (<95%) | Spontaneous chemical reduction or wrong enzyme variant. | Ensure NADP+ is not in vast excess. Re-screen KRED panel. Verify pH is strictly 7.0. |

| Formation of Diol | Over-reduction of C2 ketone. | Stop reaction earlier (monitor GC). Reduce enzyme loading. |

| Emulsion during Workup | Protein precipitation. | Filter through Celite pad before extraction. |

References

-

Biocatalytic Reduction of Diketones

- Title: "Alcohol Dehydrogenase from Lactobacillus brevis: A Versatile Robust Catalyst for Enantioselective Transform

- Source:Food Technology and Biotechnology (Review).

-

URL:[Link] (Validates LbADH R-selectivity).

-

Synthesis of Brevicomin & Analogues

- Title: "Asymmetric Synthesis of exo-Isobrevicomin and exo-Brevicomin via Conjug

- Source:Journal of the Brazilian Chemical Society.

-

URL:[Link] (Context for chiral building block utility).

-

Chiral GC Analysis

- Title: "A Guide to the Analysis of Chiral Compounds by GC."

- Source: Restek / GCMS.cz.

-

URL:[Link] (Methodology for Beta-DEX columns).

-

General Properties

- Title: "4-Hydroxy-2-heptanone Compound Summary."

- Source: PubChem.

-

URL:[Link]

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for 2,4-heptanedione and solvents before handling.

Sources

Application Note: (4R)-4-Hydroxy-2-Heptanone in Pheromone Synthesis

This guide details the application of (4R)-4-hydroxy-2-heptanone as a privileged chiral building block in the synthesis of volatile insect pheromones, specifically targeting spiroacetal systems and 1,3-diol derivatives found in the chemical communication systems of Hymenoptera (wasps/bees) and Coleoptera (beetles).

Executive Summary

(4R)-4-hydroxy-2-heptanone is a critical chiral synthon used in the asymmetric synthesis of polyketide-derived pheromones. Its value lies in its bifunctionality—containing both a ketone and a chiral secondary alcohol—which allows for divergent synthetic pathways. It is primarily employed as a precursor for (2R,4R)-2,4-heptanediol and subsequent spiroacetal aggregation pheromones (e.g., in Pityophthorus bark beetles) and as a building block for dihydrofuran derivatives.

This guide provides a validated protocol for the biocatalytic synthesis of (4R)-4-hydroxy-2-heptanone with >99% ee, followed by its application in synthesizing the pheromone precursor (2R,4R)-2,4-heptanediol.

Chemical Profile & Strategic Value

| Property | Specification |

| IUPAC Name | (4R)-4-hydroxyheptan-2-one |

| CAS Number | 638189-46-5 (generic 25290-14-6) |

| Molecular Weight | 130.18 g/mol |

| Chiral Center | C4 (R-configuration) |

| Key Functionality | |

| Stability | Prone to dehydration (elimination) to 3-hepten-2-one under acidic/basic stress.[1][2] Store at -20°C. |

Strategic Role in Pheromone Synthesis: The (4R)-configuration is essential for biological activity. Synthetic routes relying on traditional aldol condensation often yield racemates requiring tedious resolution. The biocatalytic route described below ensures high enantiopurity, which is non-negotiable for pheromone efficacy, as the wrong enantiomer often acts as a behavioral inhibitor.

Biocatalytic Synthesis of (4R)-4-Hydroxy-2-Heptanone

The most efficient route to the (4R)-enantiomer is the regio- and enantioselective reduction of the diketone precursor, 2,4-heptanedione , using an Alcohol Dehydrogenase (ADH).

Mechanism of Action

The enzyme distinguishes between the C2 (methyl-flanked) and C4 (propyl-flanked) carbonyls. Steric differentiation allows specific reduction at C4.

Figure 1: Biocatalytic pathway for the asymmetric reduction of 2,4-heptanedione.

Protocol 1: Enzymatic Synthesis

Objective: Produce 10g of (4R)-4-hydroxy-2-heptanone.

Materials:

-

Substrate: 2,4-Heptanedione (10.0 g, 78 mmol)

-

Enzyme: Lactobacillus brevis ADH (LbADH) (commercially available or recombinant E. coli lysate)

-

Cofactor: NAD+ (100 mg, catalytic)

-

Recycling System: Glucose Dehydrogenase (GDH) (500 U) + Glucose (15 g)

-

Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0

-

Solvent: Isopropyl ether (IPE) (optional, for biphasic system)

Step-by-Step Methodology:

-

Buffer Preparation: Dissolve glucose (15 g) in 250 mL of KPi buffer (100 mM, pH 7.0). Degas with nitrogen for 10 mins to remove oxygen (protects enzyme).

-

Enzyme Activation: Add NAD+ (100 mg), GDH (500 U), and LbADH (2000 U) to the buffer. Stir gently at 30°C for 5 minutes.

-

Substrate Addition: Add 2,4-heptanedione (10.0 g) dropwise. Note: If substrate solubility is poor, add 10% v/v Isopropyl ether to create a biphasic system which acts as a substrate reservoir.

-

Reaction Monitoring: Stir at 30°C @ 150 rpm. Monitor pH and maintain at 7.0 using 1M NaOH (automatic titration recommended).

-

Completion: Monitor consumption by TLC (Hexane:EtOAc 3:1) or GC. Reaction typically completes in 12-24 hours.

-

Work-up: Saturate the aqueous phase with NaCl. Extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Dry organic layer over MgSO4, filter, and concentrate in vacuo at <40°C (prevent thermal dehydration).

-